2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone
CAS No.: 1211529-78-0
Cat. No.: VC21283285
Molecular Formula: C8H7F3N2O
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211529-78-0 |
|---|---|
| Molecular Formula | C8H7F3N2O |
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 2-amino-1-[5-(trifluoromethyl)pyridin-2-yl]ethanone |
| Standard InChI | InChI=1S/C8H7F3N2O/c9-8(10,11)5-1-2-6(13-4-5)7(14)3-12/h1-2,4H,3,12H2 |
| Standard InChI Key | MGPDBDGGEDFZRM-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1C(F)(F)F)C(=O)CN |
| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)C(=O)CN |
Introduction
| Property | Estimated Value/Characteristic |
|---|---|
| Molecular Formula | C8H7F3N2O |
| Molecular Weight | Approximately 204.15 g/mol |
| Physical State | Likely crystalline solid at room temperature |
| Solubility | Moderate solubility in polar organic solvents; limited water solubility |
| Stability | Sensitive to oxidation at the amino group |
| Key Functional Groups | Pyridine ring, trifluoromethyl group, carbonyl group, primary amine |
The compound's reactivity profile would be characterized by the nucleophilicity of the primary amine group and the electrophilicity of the carbonyl carbon, combined with the electronic effects of the trifluoromethyl-substituted pyridine system.
Synthetic Approaches and Methodology
Considerations for Purification and Characterization
Purification of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone would likely require chromatographic techniques, particularly reverse-phase methods utilizing acetonitrile/water gradients, similar to those employed for related trifluoromethylpyridine derivatives. Characterization would typically involve:
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NMR spectroscopy (1H, 13C, and 19F)
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High-resolution mass spectrometry
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FT-IR spectroscopy to confirm functional groups
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Elemental analysis
The trifluoromethyl group would produce a characteristic signal in 19F NMR spectroscopy (approximately -60 ppm), serving as a diagnostic marker for successful synthesis.
Structure-Activity Relationships and Chemical Reactivity
Electronic Properties and Reactivity Patterns
The trifluoromethyl substituent on the pyridine ring influences the reactivity of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone in several important ways:
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It withdraws electron density from the pyridine ring through both inductive and resonance effects
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It increases the electrophilicity of the carbonyl carbon
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It potentially modifies the nucleophilicity of the amino group through electronic communication across the molecular framework
These electronic effects create a compound with distinctive reactivity patterns that differ from non-fluorinated analogues.
| Reaction Type | Reactive Site | Potential Products |
|---|---|---|
| Nucleophilic Addition | Carbonyl group | Secondary alcohols |
| Reductive Amination | Carbonyl group | Secondary amines |
| Acylation | Amino group | Amides |
| Alkylation | Amino group | Secondary/tertiary amines |
| Cyclization | Amino and carbonyl groups | Heterocyclic compounds |
The unique combination of functional groups presents opportunities for the construction of complex molecular architectures that maintain the trifluoromethylpyridine scaffold.
Analytical Methods and Characterization Techniques
Spectroscopic Analysis
Comprehensive characterization of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone would typically employ multiple spectroscopic techniques:
| Technique | Expected Observations | Diagnostic Value |
|---|---|---|
| 1H NMR | Signals for pyridine protons (7.5-9.0 ppm), methylene protons (4.0-4.5 ppm), amino protons (2.0-3.0 ppm) | Structural confirmation |
| 13C NMR | Carbonyl carbon (190-200 ppm), pyridine carbons (120-160 ppm), trifluoromethyl carbon (120-125 ppm, quartet) | Carbon framework verification |
| 19F NMR | Single signal for CF3 group (-60 to -65 ppm) | Confirmation of trifluoromethyl presence |
| FT-IR | N-H stretching (3300-3500 cm-1), C=O stretching (1680-1700 cm-1), C-F stretching (1100-1200 cm-1) | Functional group identification |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 204, fragment ions corresponding to loss of NH2 and CF3 groups | Molecular weight confirmation |
Chromatographic Methods
Purification and analysis of 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone would likely employ liquid chromatography techniques:
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HPLC using C18 reverse-phase columns with acetonitrile/water gradient systems
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Thin-layer chromatography for reaction monitoring and initial purification assessment
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LC-MS for simultaneous separation and identification
These methods would be essential for establishing compound purity and identity during both synthesis and application studies.
Comparative Analysis with Structural Analogues
Relationship to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
The compound 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol shares the trifluoromethylpyridine core structure with 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone but differs in the nature of the substituent at the 2-position of the pyridine ring. The key differences include:
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The presence of an amino linkage between the pyridine and ethanol in the former versus a direct bond to a ketone in the latter
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The oxidation state of the carbon chain (alcohol versus ketone)
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The position of the nitrogen atom in the side chain
These structural differences would significantly impact properties such as hydrogen bonding capacity, metabolic stability, and binding orientation in biological systems.
Comparison with 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone represents a more distant structural relative, featuring a thiazole heterocycle rather than a pyridine ring. Notable differences include:
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The presence of a sulfur atom in the heterocyclic ring
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Different electronic distribution due to the 2-amino-thiazole versus aminoethanone configuration
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Altered position of the trifluoromethyl group relative to other functional groups
Despite these differences, both compounds contain the electronically significant trifluoromethyl group attached to a nitrogen-containing heterocycle, suggesting potential parallels in certain chemical behaviors and biological activities.
Future Research Directions
Unexplored Synthetic Pathways
Future research on 2-Amino-1-(5-(trifluoromethyl)pyridin-2-yl)ethanone could focus on developing more efficient and selective synthetic routes, including:
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Green chemistry approaches using less hazardous reagents and conditions
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Flow chemistry methodologies for scalable production
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Asymmetric synthesis strategies if stereogenic centers are introduced during derivatization
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Photocatalytic and electrochemical methods for functionalizing the core structure
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